
N-(5-methyl-3-isoxazolyl)-3-phenylbutanamide
Vue d'ensemble
Description
N-(5-methyl-3-isoxazolyl)-3-phenylbutanamide, also known as isoxazole compound 6 (ISX-6), is a synthetic compound that has been studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of ISX-6 is not fully understood, but it is believed to act through the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation and immune responses, and its dysregulation has been implicated in various diseases.
Biochemical and Physiological Effects:
ISX-6 has been shown to have anti-inflammatory effects in various cell types, including microglia and astrocytes. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In cancer cells, ISX-6 has been shown to induce cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ISX-6 is its synthetic nature, which allows for the production of large quantities for use in experiments. Additionally, its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which hinders its development as a therapeutic agent.
Orientations Futures
There are several future directions for ISX-6 research. One area of interest is the development of ISX-6 derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of ISX-6 and its potential use in the treatment of various diseases. Finally, the development of ISX-6 as a therapeutic agent will require preclinical and clinical trials to assess its safety and efficacy in humans.
In conclusion, ISX-6 is a synthetic compound with potential therapeutic applications in various fields of research. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further study, and future research will be needed to fully understand its mechanism of action and potential as a therapeutic agent.
Applications De Recherche Scientifique
ISX-6 has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of neuroinflammation and neurodegenerative diseases. Additionally, ISX-6 has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10(12-6-4-3-5-7-12)8-14(17)15-13-9-11(2)18-16-13/h3-7,9-10H,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMWPQAGNMFISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide](/img/structure/B3977480.png)
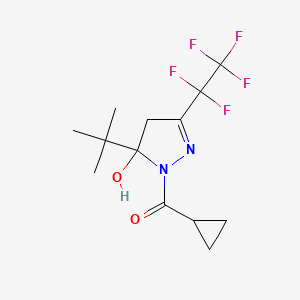

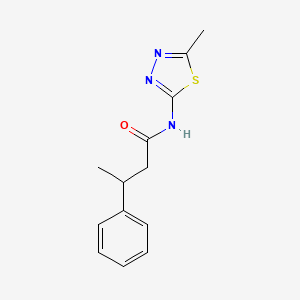
![2-[(3,4-dichlorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3977497.png)
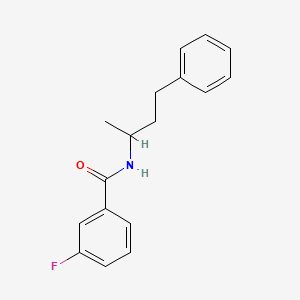
![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B3977504.png)
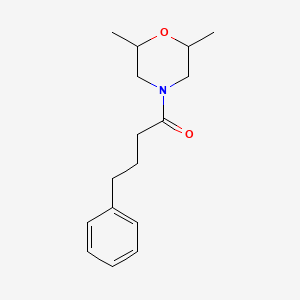
![(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B3977516.png)
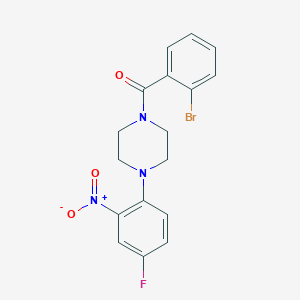
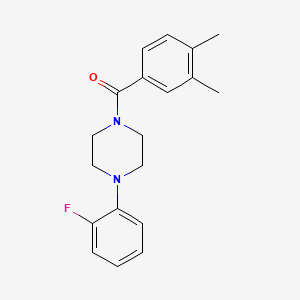
![N~1~,N~1~-diethyl-N~2~-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}glycinamide](/img/structure/B3977537.png)
![4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine](/img/structure/B3977539.png)